Cas no 1638764-05-2 (6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid)
![6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1638764-05-2x500.png)
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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- Inchi: 1S/C8H7N3O2/c1-4-6(8(12)13)5-2-9-3-10-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
- InChI Key: JGOFJABOTLJOQL-UHFFFAOYSA-N
- SMILES: C1N=CC2C(C(O)=O)=C(C)NC=2N=1
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1711-100MG |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95% | 100MG |
¥ 1,920.00 | 2023-04-14 | |
Chemenu | CM391708-250mg |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95%+ | 250mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1711-1g |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95% | 1g |
¥7676.0 | 2024-04-23 | |
Chemenu | CM391708-100mg |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95%+ | 100mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1711-250MG |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95% | 250MG |
¥ 3,075.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1711-500MG |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95% | 500MG |
¥ 5,121.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1711-5G |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95% | 5g |
¥ 23,047.00 | 2023-04-14 | |
Chemenu | CM391708-1g |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1711-100mg |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95% | 100mg |
¥1919.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1711-250mg |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
1638764-05-2 | 95% | 250mg |
¥3073.0 | 2024-04-23 |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Introduction to 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1638764-05-2)
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1638764-05-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyrimidine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of a carboxylic acid functional group at the 5-position and a methyl substituent at the 6-position contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, frequently explored for its role in modulating various biological pathways. These compounds have been investigated for their potential as kinase inhibitors, antiviral agents, and anticancer drugs. The specific arrangement of nitrogen and carbon atoms in the 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid framework allows for diverse functionalization, enabling the synthesis of derivatives with tailored biological activities. This flexibility has made it a focal point for researchers seeking to develop novel therapeutic agents.
In recent years, advancements in synthetic methodologies have facilitated the efficient preparation of complex pyrrolopyrimidine derivatives. The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves multi-step reactions that often employ cyclization techniques to construct the heterocyclic ring system. The carboxylic acid moiety at the 5-position provides a handle for further derivatization, such as esterification or amidation, which can enhance solubility or target specific biological receptors. These synthetic strategies have been optimized to ensure high yields and purity, crucial for downstream applications in drug development.
The pharmacological profile of 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has been extensively studied in academic and industrial research settings. Preclinical investigations have revealed its potential as an inhibitor of various enzymes implicated in diseases such as cancer and inflammation. For instance, derivatives of this scaffold have shown inhibitory activity against Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses and cell growth. Additionally, modifications to the pyrrolopyrimidine core have yielded compounds with potent antiviral properties, highlighting the versatility of this structural motif.
One of the most compelling aspects of 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is its role as a building block for more complex drug candidates. Researchers have leveraged its scaffold to design molecules that exhibit improved pharmacokinetic profiles or enhanced target specificity. For example, covalent inhibitors derived from this compound have demonstrated sustained binding to their intended targets, leading to prolonged therapeutic effects. Such advancements underscore the importance of 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid in the iterative process of drug discovery.
The integration of computational chemistry and high-throughput screening has accelerated the identification of promising derivatives from this class. Molecular modeling techniques have been employed to predict binding affinities and optimize interactions with biological targets. These computational approaches complement traditional experimental methods, providing a synergistic strategy for developing novel therapeutics. The use of virtual screening has allowed researchers to rapidly assess large libraries of compounds, including those derived from 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, thereby expediting the drug development pipeline.
Recent clinical trials have begun to explore the efficacy of 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid - based compounds in treating human diseases. Early-phase studies have shown encouraging results in animal models of cancer and autoimmune disorders. These findings support further investigation into the therapeutic potential of this compound class. The growing body of evidence suggests that modifications to the pyrrolopyrimidine core can yield molecules with significant clinical benefits without compromising safety profiles.
The future directions for research on 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are multifaceted and promising. Efforts are underway to develop next-generation derivatives with improved pharmacological properties through structure-based drug design and innovative synthetic methodologies. Additionally, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential in translating laboratory findings into viable therapeutic options for patients worldwide. The continued exploration of this scaffold promises to yield breakthroughs that address unmet medical needs across multiple disease areas.
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